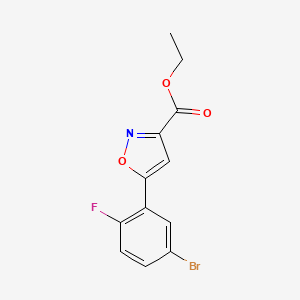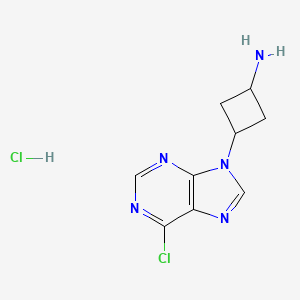
5-Methyl-6-(2-oxo-1-pyrrolidinyl)pyridine-3-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD29115728 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of MFCD29115728 involves several synthetic routes. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method for this compound is simple and suitable for industrial large-scale production. The crystal form A-I of the compound methanesulfonate is prepared with good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Industrial Production Methods: The industrial production of MFCD29115728 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be efficient and cost-effective, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: MFCD29115728 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD29115728 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired products with high selectivity and yield.
Major Products Formed: The major products formed from the reactions of MFCD29115728 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds with different functional groups.
Mechanism of Action
The mechanism of action of MFCD29115728 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD29115728 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit comparable reactivity and properties.
Uniqueness: MFCD29115728 is unique due to its specific crystal form and preparation method, which confer enhanced solubility and stability. This makes it particularly suitable for pharmaceutical applications and large-scale industrial production .
Conclusion
MFCD29115728 is a versatile compound with significant potential in various scientific and industrial fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C16H23BN2O3 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
1-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C16H23BN2O3/c1-11-9-12(17-21-15(2,3)16(4,5)22-17)10-18-14(11)19-8-6-7-13(19)20/h9-10H,6-8H2,1-5H3 |
InChI Key |
OSMJZBFNAFCFNH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCCC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chloro-4-hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13692762.png)
![2-Bromo-4-[2-(4,4-difluoro-1-piperidyl)ethoxy]pyridine](/img/structure/B13692769.png)

![7-Chloro-6-fluoro-2-(methylthio)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13692783.png)
![2-Chloro-4-cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B13692797.png)

![2,4-dichloro-5-propyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13692809.png)







